2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile

Übersicht

Beschreibung

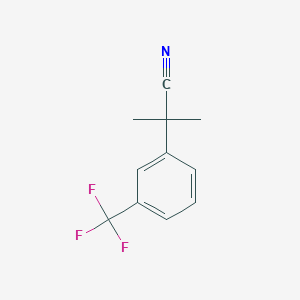

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H10F3N It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-(3-(trifluoromethyl)phenyl)acetonitrile with methyl iodide in the presence of sodium hydride. The reaction is carried out in dimethyl sulfoxide (DMSO) at low temperatures (0°C) and then brought to room temperature for an extended period (17 hours). The reaction mixture is quenched with water and extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper safety measures for handling reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

Methyl Iodide (MeI): Acts as a methylating agent.

Dimethyl Sulfoxide (DMSO): Solvent for the reaction.

Major Products Formed

The major product formed from the synthesis reaction is this compound itself. Further reactions can yield derivatives such as amines or carboxylic acids, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Overview

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile (CAS No. 89765-40-2) is an organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and applications. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to construct diverse molecular architectures.

Key Reactions :

- Nucleophilic Aromatic Substitution : The trifluoromethyl group can participate in nucleophilic aromatic substitutions, facilitating the introduction of various substituents onto the aromatic ring.

- Reduction and Oxidation : The nitrile functionality can be reduced to amines or oxidized to carboxylic acids under suitable conditions, expanding its utility in synthetic pathways .

Medicinal Chemistry

Research indicates potential applications in drug development due to its unique structural features. The trifluoromethyl group can enhance bioactivity and pharmacokinetic properties.

- Drug Development : Investigated for its potential as a scaffold in the design of pharmaceuticals targeting various biological pathways .

- Biological Activity : Preliminary studies suggest it may exhibit enzyme inhibition or receptor modulation, although specific mechanisms remain to be fully elucidated .

Material Science

In material science, this compound is explored for its role in developing specialty chemicals and materials with enhanced performance characteristics.

- Specialty Chemicals : Utilized in formulating advanced materials due to its chemical stability and reactivity profile .

- Polymer Chemistry : Potential applications in creating polymers with specific functional properties, owing to its ability to participate in polymerization reactions .

Case Study 1: Synthesis of Tricyanofurans

A study demonstrated the synthesis of tricyanofurans using derivatives of trifluoromethyl compounds. The presence of the trifluoromethyl group was found to significantly influence reaction yields and product stability .

Case Study 2: Biological Evaluation

Research evaluating the biological activity of similar trifluoromethylated compounds highlighted their potential as therapeutic agents. These compounds exhibited promising results in inhibiting certain enzymes linked to disease processes, suggesting that this compound could have similar applications .

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-(3-(trifluoromethyl)phenyl)acetate: Similar structure with an ester group instead of a nitrile group.

2-(3-(Trifluoromethyl)phenyl)acetonitrile: Precursor in the synthesis of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrile group provides a reactive site for further chemical modifications.

Biologische Aktivität

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile, also known by its CAS number 89765-40-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12F3N

- Molecular Weight : 239.23 g/mol

- IUPAC Name : this compound

This compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines. In a study reported in the ACS Omega journal, derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds containing trifluoromethyl groups have been shown to interact with phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer cell signaling .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins involved in tumorigenesis. A comparative analysis of related compounds indicates that variations in substituents on the phenyl ring significantly affect potency against specific cancer cell lines .

In Vivo Studies

In vivo studies using animal models have demonstrated the safety and efficacy of related compounds. For instance, a study involving oral administration at doses up to 2000 mg/kg showed no acute toxicity in Kunming mice, suggesting a favorable safety profile for compounds similar to this compound .

Cytotoxicity Assessments

Cytotoxicity assessments using HepG2 liver cancer cells revealed that certain derivatives of this compound exhibited selective toxicity, with TC50 values indicating substantial cytotoxic effects at low concentrations . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVMNGNTXGJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.